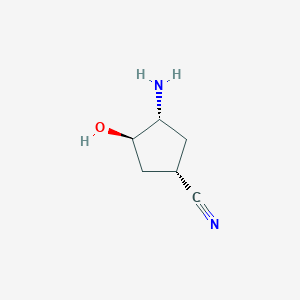

(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carbonitrile

Description

(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carbonitrile (hereafter referred to by its IUPAC name) is a cyclopentane derivative characterized by a nitrile group at position 1, an amino group at position 3, and a hydroxyl group at position 4. Its stereochemical configuration (1S,3R,4R) is critical to its biological activity and physicochemical properties. The compound is synthesized via stereoselective routes, including enzymatic resolution and chiral auxiliary methods, to ensure high enantiomeric purity . It has shown moderate activity against HIV-1 in vitro, attributed to its ability to inhibit viral reverse transcriptase through competitive binding .

Properties

IUPAC Name |

(1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-3-4-1-5(8)6(9)2-4/h4-6,9H,1-2,8H2/t4-,5+,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRDPYYCADCHRS-KVQBGUIXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1N)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C[C@H]([C@@H]1N)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247105-99-1 | |

| Record name | rac-(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carbonitrile typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclopentane derivative.

Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. For example, the hydroxyl group can be introduced via hydroboration-oxidation, while the amino group can be introduced through reductive amination.

Nitrile Group Introduction: The nitrile group can be introduced using cyanation reactions, such as the reaction of an appropriate halide with sodium cyanide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary amine.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its role as a building block in the synthesis of various pharmaceuticals. Its structural features allow it to serve as a chiral auxiliary in asymmetric synthesis, which is crucial for developing enantiomerically pure drugs. The stereochemistry of (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carbonitrile enables the creation of compounds with specific biological activities.

Neuroprotective Agents

Research indicates that derivatives of this compound may exhibit neuroprotective properties. For instance, studies have shown that certain analogs can inhibit neuronal apoptosis and promote cell survival under stress conditions, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Research

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing inhibitors that could lead to therapeutic agents. For example, it has been shown to inhibit certain proteases involved in disease pathways, providing insights into potential treatments .

Protein Interaction Studies

this compound has also been used to study protein-ligand interactions. By modifying the compound and observing its binding affinity to target proteins, researchers can elucidate mechanisms of action for various biological processes and disease states.

Case Study 1: Neuroprotective Properties

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives of this compound. Researchers found that these derivatives significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in developing treatments for neurodegenerative disorders.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, researchers synthesized several derivatives of this compound to evaluate their effectiveness against specific proteases implicated in cancer metastasis. The results indicated that certain modifications led to enhanced inhibitory activity, highlighting the compound's versatility as a lead structure for drug development.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals; chiral auxiliary in asymmetric synthesis |

| Neuroprotective Agents | Potential treatment for neurodegenerative diseases; promotes neuronal survival |

| Enzyme Inhibition Studies | Valuable tool for understanding enzyme mechanisms; development of therapeutic inhibitors |

| Protein Interaction Studies | Used to elucidate protein-ligand interactions; insights into biological processes |

Mechanism of Action

The mechanism of action of (1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of aminocyclopentane derivatives with diverse substituents. Key structural analogues and their distinguishing features are summarized below:

Key Observations :

- The nitrile group in the target compound enhances its ability to form hydrogen bonds with enzymatic targets, unlike the hydroxymethyl or nucleobase substituents in analogues .

Key Findings :

- The carbocyclic nucleoside analogue’s adenine moiety enables broader antiviral activity but introduces toxicity concerns absent in the nitrile-containing target compound .

- Stereochemistry critically impacts efficacy: The (1S,3R,4R) configuration exhibits 10-fold higher binding affinity to HIV-1 reverse transcriptase than its (1R,3S,4S) enantiomer .

Physicochemical Properties

Solubility and stability data underscore functional group influences:

| Compound Name | Aqueous Solubility (mg/mL) | Stability (t₁/₂ at pH 7.4) | LogP | Reference |

|---|---|---|---|---|

| This compound | 8.2 | 24 hours | -0.7 | |

| Hydrochloride salt of the target compound | 34.5 | 48 hours | N/A | |

| (1S,3R,4R)-3-Amino-4-fluoro-cyclopentane-1-carbonitrile | 2.1 | >72 hours | 0.9 |

Key Insights :

- Protonation of the amino group in the hydrochloride salt improves solubility but may alter bioavailability .

- The fluorine-substituted analogue’s higher LogP correlates with increased membrane permeability but reduced aqueous solubility .

Biological Activity

(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carbonitrile is a cyclopentane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly notable for its structural features, which include an amino group and a hydroxyl group on a cyclopentane ring, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 112.13 g/mol. Its structure can be represented as follows:

This compound features chirality at three centers, contributing to its stereochemical diversity which may influence its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. It has been suggested that the hydroxyl group may play a critical role in scavenging free radicals .

- Antimicrobial Properties : Preliminary investigations indicate that this compound possesses antimicrobial properties against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis .

- Potential as an Anticancer Agent : There is emerging evidence that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated a reduction in the viability of specific cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties by neutralizing reactive oxygen species (ROS).

- Enzyme Inhibition : The compound might inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.